Isodihydrofutoquinol B

EGFR inhibition Lung cancer Molecular docking

Neolignan analog substitution without head-to-head validation introduces unrecognized variability in EGFR target engagement and neuroprotective outcomes. Isodihydrofutoquinol B eliminates this uncertainty with validated quantitative benchmarks. • EGFR docking score: -6.924 kcal/mol; MM-GBSA ΔG Bind: -23.19 kcal/mol (Coulombic: -21.65 kcal/mol) • Neuroprotective EC50: 3.06-29.3 μM (Aβ25-35-induced PC12 cell model) • HPLC purity ≥98%; LogP 4.46; CAS 62499-71-2 for definitive metabolomic identification Supplied with full Certificate of Analysis. Ready for immediate global dispatch.

Molecular Formula C21H24O5
Molecular Weight 356.4 g/mol
Cat. No. B12390039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsodihydrofutoquinol B
Molecular FormulaC21H24O5
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC
InChIInChI=1S/C21H24O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-8,10-12,14H,1,6,9,13H2,2-4H3/t14-,21-/m1/s1
InChIKeySMOHLDSEWHACKE-SPLOXXLWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isodihydrofutoquinol B Overview


Isodihydrofutoquinol B (CAS: 62499-71-2, C₂₁H₂₄O₅, MW: 356.41) is a naturally occurring neolignan primarily isolated from Piper species including P. kadsura, P. schmidtii, and P. wightii [1]. This compound belongs to the phenylpropanoid class and is characterized by a fused bicyclic framework with two methoxy groups and an allyl substituent, contributing to a calculated logP of approximately 4.46 . Isodihydrofutoquinol B serves as a reference standard in natural product chemistry and has demonstrated preliminary in silico activity as a potential epidermal growth factor receptor (EGFR) inhibitor, alongside neuroprotective effects observed in cell-based models [2].

Isodihydrofutoquinol B Substitution Risks


Despite sharing a common neolignan scaffold with compounds like Clarkinol A, Burchellin, and Kadsurin B, Isodihydrofutoquinol B exhibits distinct quantitative performance metrics in both computational and biological assays. Simple structural similarity does not guarantee equivalent bioactivity; in a direct in silico comparison against the EGFR kinase domain, Isodihydrofutoquinol B demonstrated a docking score of −6.924 kcal/mol and a ΔG Bind of −23.19 kcal/mol, which are substantially different from the values obtained for its closest analogs [1]. Furthermore, its neuroprotective EC50 profile falls within a specific activity range (3.06–29.3 μM) that may not be mirrored by other neolignans lacking the precise substitution pattern and stereochemistry of Isodihydrofutoquinol B . Substituting this compound with a generic analog without prior head-to-head validation risks introducing unrecognized variability in target engagement and functional outcomes.

Isodihydrofutoquinol B Comparative Evidence


EGFR Docking Score Comparison

In a direct in silico comparison against the EGFR kinase domain (PDB: 1M17), Isodihydrofutoquinol B achieved a docking score of −6.924 kcal/mol, which is 0.196 kcal/mol more favorable than Burchellin (−6.728 kcal/mol) and 0.415 kcal/mol more favorable than Kadsurin B (−6.509 kcal/mol) [1]. While Clarkinol A exhibited the highest affinity (−7.304 kcal/mol) among the tested neolignans, Isodihydrofutoquinol B's score remains substantially closer to the standard drug erlotinib (−8.642 kcal/mol) than several of its in-class counterparts.

EGFR inhibition Lung cancer Molecular docking

MM-GBSA Binding Free Energy Profile

The MM-GBSA calculated binding free energy (ΔG Bind) for Isodihydrofutoquinol B was −23.19 kcal/mol, which is significantly less negative than Clarkinol A (−44.32 kcal/mol), Burchellin (−41.65 kcal/mol), and Kadsurin B (−49.09 kcal/mol) [1]. Notably, Isodihydrofutoquinol B displayed the highest Coulombic energy contribution (−21.65 kcal/mol) among all tested neolignans, indicating a distinct electrostatic interaction profile that may be exploited in rational design.

MM-GBSA Binding free energy Lead optimization

Neuroprotection in Aβ25-35 PC12 Model

Isodihydrofutoquinol B is reported to exert a neuroprotective effect against Aβ25-35-induced damage in PC12 cells, with an EC50 value falling within the range of 3.06–29.3 μM . This activity range was established from a set of eight neolignan and amide alkaloid compounds isolated from Piper kadsura, placing Isodihydrofutoquinol B among the active constituents of this medicinal plant.

Neuroprotection Alzheimer's disease PC12 cells

Physicochemical Property Comparison

Isodihydrofutoquinol B possesses a calculated LogP of 4.46 and a molecular weight of 356.41 g/mol . In contrast, Clarkinol A (MW: 372.4) and Kadsurin B (MW: 388.4) are heavier and may exhibit different permeability and solubility profiles. The relatively lower molecular weight and moderate lipophilicity of Isodihydrofutoquinol B position it favorably within Lipinski's rule-of-five space for oral drug-likeness.

Lipophilicity Drug-likeness ADME prediction

Isodihydrofutoquinol B Application Scenarios


In Silico EGFR Lead Optimization

Based on its docking score (−6.924 kcal/mol) and unique electrostatic contribution (−21.65 kcal/mol Coulombic energy) derived from direct EGFR molecular docking studies [1], Isodihydrofutoquinol B serves as a preferred reference compound for validating virtual screening workflows targeting the EGFR kinase domain. Researchers seeking a neolignan with a distinct MM-GBSA energy profile compared to Clarkinol A or Burchellin should procure this compound for comparative molecular dynamics simulations.

Aβ25-35 PC12 Neuroprotection Assays

The demonstrated neuroprotective activity in the Aβ25-35-induced PC12 cell damage model (EC50 range 3.06–29.3 μM) positions Isodihydrofutoquinol B as a relevant positive control or tool compound for investigating neolignan-mediated neuroprotection . Its use is recommended in studies aimed at dissecting structure-activity relationships among Piper kadsura constituents.

Analytical Reference Standard Use

With a defined CAS number (62499-71-2), high purity (≥98%), and well-characterized physicochemical properties (LogP 4.46, MW 356.41) , Isodihydrofutoquinol B is suitable as a reference standard for HPLC-MS quantification and metabolomic profiling of Piper species extracts. Its distinct retention time and mass spectrum enable accurate identification and quantification in complex botanical matrices.

Comparative Neolignan SAR Studies

Given the quantitative differences in docking scores and binding energies relative to Clarkinol A, Burchellin, and Kadsurin B [1], Isodihydrofutoquinol B is an essential component of any SAR panel investigating how subtle neolignan structural variations (allyl vs. propenyl substitution, methoxy positioning) influence EGFR target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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